Disodium 1-(23-(isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) 2-sulphonatosuccinate
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Overview
Description
Disodium 1-(23-(isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) 2-sulphonatosuccinate is a chemical compound known for its surfactant properties. It is commonly used in various industrial and consumer products due to its ability to reduce surface tension and enhance the mixing of liquids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 1-(23-(isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) 2-sulphonatosuccinate typically involves the esterification of isotridecyl alcohol with maleic anhydride, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions include:
Esterification: Conducted at elevated temperatures (around 150-180°C) in the presence of an acid catalyst.
Sulfonation: Performed using sulfur trioxide or chlorosulfonic acid at controlled temperatures to avoid decomposition.
Neutralization: Achieved by adding sodium hydroxide to the sulfonated product to form the disodium salt.
Industrial Production Methods
Industrial production of this compound involves continuous processes with automated control systems to ensure consistent quality. The raw materials are fed into reactors where the esterification and sulfonation reactions occur. The product is then neutralized, purified, and dried to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Disodium 1-(23-(isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) 2-sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophiles such as amines and alcohols can react with the sulfonate group under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids and their derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted sulfonates depending on the nucleophile used.
Scientific Research Applications
Disodium 1-(23-(isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) 2-sulphonatosuccinate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media and biological assays to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in detergents, shampoos, and other personal care products for its foaming and cleaning abilities.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. The molecular targets include lipid membranes and proteins, where it can disrupt or stabilize structures depending on the concentration and conditions.
Comparison with Similar Compounds
Similar Compounds
- Disodium 4-dodecyl 2-sulphonatosuccinate
- Disodium lauryl sulfosuccinate
- Disodium oleyl sulfosuccinate
Uniqueness
Disodium 1-(23-(isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) 2-sulphonatosuccinate is unique due to its specific structure, which provides distinct surfactant properties. Its long hydrophobic tail and multiple ether linkages enhance its ability to interact with various substances, making it more effective in certain applications compared to similar compounds.
Properties
CAS No. |
85168-80-5 |
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Molecular Formula |
C33H62Na2O15S |
Molecular Weight |
776.9 g/mol |
IUPAC Name |
disodium;4-[2-[2-[2-[2-[2-[2-[2-[2-(11-methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C33H64O15S.2Na/c1-30(2)11-9-7-5-3-4-6-8-10-12-40-13-14-41-15-16-42-17-18-43-19-20-44-21-22-45-23-24-46-25-26-47-27-28-48-33(36)31(29-32(34)35)49(37,38)39;;/h30-31H,3-29H2,1-2H3,(H,34,35)(H,37,38,39);;/q;2*+1/p-2 |
InChI Key |
UHCXLVRLJTVCFN-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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